(S)-3-Amino-2-(4-methoxy-phenyl)-propan-1-ol, hydrochloride

Enantioselective synthesis Chiral recognition Absolute configuration

(S)-3-Amino-2-(4-methoxy-phenyl)-propan-1-ol, hydrochloride (CAS 1442114-73-9) is the enantiomerically pure (S)-configured hydrochloride salt of a β-amino alcohol belonging to the phenylalaninol class. Its IUPAC name is (2S)-3-amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride, with molecular formula C₁₀H₁₆ClNO₂ and molecular weight 217.69 g/mol.

Molecular Formula C10H16ClNO2
Molecular Weight 217.69 g/mol
CAS No. 1442114-73-9
Cat. No. B1408247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Amino-2-(4-methoxy-phenyl)-propan-1-ol, hydrochloride
CAS1442114-73-9
Molecular FormulaC10H16ClNO2
Molecular Weight217.69 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(CN)CO.Cl
InChIInChI=1S/C10H15NO2.ClH/c1-13-10-4-2-8(3-5-10)9(6-11)7-12;/h2-5,9,12H,6-7,11H2,1H3;1H/t9-;/m0./s1
InChIKeySHRWOJRZSURAOL-FVGYRXGTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-3-Amino-2-(4-methoxy-phenyl)-propan-1-ol Hydrochloride (CAS 1442114-73-9): Chiral β-Amino Alcohol Scaffold for Asymmetric Synthesis Procurement


(S)-3-Amino-2-(4-methoxy-phenyl)-propan-1-ol, hydrochloride (CAS 1442114-73-9) is the enantiomerically pure (S)-configured hydrochloride salt of a β-amino alcohol belonging to the phenylalaninol class. Its IUPAC name is (2S)-3-amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride, with molecular formula C₁₀H₁₆ClNO₂ and molecular weight 217.69 g/mol [1]. The compound features a chiral center at the carbon bearing the 4-methoxyphenyl substituent, a primary amino group, and a primary hydroxyl group, placing it within the broader family of 1,2-amino alcohols widely employed as chiral auxiliaries, chiral building blocks, and resolving agents in asymmetric synthesis [2]. The hydrochloride salt form is supplied as a powder with a vendor-specified minimum purity of 95% .

Why (S)-3-Amino-2-(4-methoxy-phenyl)-propan-1-ol Hydrochloride Cannot Be Casually Substituted with In-Class Analogs


Superficially interchangeable analogs of (S)-3-Amino-2-(4-methoxy-phenyl)-propan-1-ol hydrochloride exist across three substitution axes—enantiomeric configuration (the R-enantiomer, CAS 1442114-44-4), salt form (the free base, CAS 20989-19-9 or 1263283-33-5), and aryl ring substitution (e.g., unsubstituted phenylalaninol, CAS 3182-95-4)—but each axis introduces meaningful differences in chiral recognition, physicochemical handling, and synthetic utility [1]. In asymmetric synthesis, the enantiomeric purity of the chiral auxiliary directly propagates into the stereochemical outcome of the target molecule; substitution of the (S)-enantiomer with the (R)-enantiomer or a racemic mixture will invert or erode enantioselectivity [2]. The hydrochloride salt confers distinct solubility and long-term storage stability compared to the free base, which can exist as a viscous liquid or low-melting solid under ambient conditions . The 4-methoxy substituent on the phenyl ring modulates both the electronic character and lipophilicity of the scaffold relative to the unsubstituted phenylalaninol, altering partitioning behaviour and potential binding interactions in biologically relevant contexts [2].

Quantitative Differentiation Evidence: (S)-3-Amino-2-(4-methoxy-phenyl)-propan-1-ol Hydrochloride Against Its Closest Analogs


Enantiomeric Identity: (S)-Configuration Versus (R)-Enantiomer Hydrochloride (CAS 1442114-44-4)

The target compound is the (S)-enantiomer (PubChem CID 91810265), as confirmed by its InChI stereochemical descriptor (/t9-;/m0./s1) and SMILES notation COC1=CC=C(C=C1)[C@@H](CN)CO.Cl [1]. The (R)-enantiomer hydrochloride (CAS 1442114-44-4, PubChem CID 91810263) is a distinct chemical entity with InChI stereodescriptor /t9-;/m1./s1 and SMILES COC1=CC=C(C=C1)[C@H](CN)CO.Cl [2]. In enantioselective applications, the two enantiomers are not interchangeable: (S)-phenylalaninol-derived chiral auxiliaries have been demonstrated to deliver enantiomeric excess values as high as 99% ee in protoberberine alkaloid synthesis, while the opposite enantiomer would predictably yield the antipodal product [3]. No published direct head-to-head biological comparative data exist for the 4-methoxy-substituted enantiomeric pair specifically; however, the well-established principle of chiral recognition in enzyme–substrate and receptor–ligand interactions predicts differential biological activity between enantiomers for any chiral molecule bearing hydrogen-bond donor/acceptor functionalities [4].

Enantioselective synthesis Chiral recognition Absolute configuration

Salt Form Advantage: Hydrochloride Salt Versus Free Base (CAS 20989-19-9) Stability and Handling

The target compound is supplied as the hydrochloride salt (molecular formula C₁₀H₁₆ClNO₂, MW 217.69 g/mol), which is a powder at ambient temperature and can be stored at room temperature . The corresponding free base (CAS 20989-19-9 or 1263283-33-5) has the molecular formula C₁₀H₁₅NO₂ and a lower molecular weight of 181.23 g/mol . Salt formation with HCl is reported to enhance aqueous solubility: the hydrochloride salt shows water solubility of approximately 45.2 mg/mL at 25°C with stability exceeding 6 months under these conditions . The free base, in contrast, lacks the ionic character of the hydrochloride and exhibits different solubility behaviour, being more soluble in organic solvents . Physical form also differs: the hydrochloride is consistently a solid powder, whereas the free base may present as a low-melting solid or viscous material depending on purity and ambient conditions .

Salt selection Aqueous solubility Solid-state stability

Vendor-Certified Purity Specification: 95% Minimum Versus Free Base 97% (Fluorochem)

The hydrochloride salt (CAS 1442114-73-9) is supplied at a minimum purity of 95% as certified by multiple independent vendors: AKSci (Cat. 2350EC) specifies ≥95% , and Sigma-Aldrich/Enamine (Cat. ENA497374583) confirms 95% purity . The free base (S)-enantiomer (CAS 20989-19-9) is available from Fluorochem at 97% purity (Cat. F514459) . While the free base carries a nominally higher purity specification by 2 percentage points, the purity comparison alone does not capture the handling and solubility advantages of the hydrochloride salt form discussed in Evidence Item 2. The commercially available racemic hydrochloride (CAS 1280721-66-5) is also listed at 95% purity from multiple suppliers , meaning the S-enantiomer hydrochloride offers equivalent purity to the racemate but with defined absolute configuration—critical for stereochemical applications.

Purity specification Quality control Procurement benchmark

Positional Specificity: β-Amino Alcohol (2-Position) Versus γ-Amino Alcohol (3-Position) Regioisomers

The target compound has the amino group at the 2-position relative to the phenyl substituent (i.e., a β-amino alcohol or 1,2-amino alcohol scaffold), as defined by its IUPAC name (2S)-3-amino-2-(4-methoxyphenyl)propan-1-ol [1]. The isomeric γ-amino alcohol (S)-3-amino-3-(4-methoxyphenyl)propan-1-ol (CAS 886061-27-4, also known as (S)-β-(4-methoxyphenyl)alaninol) positions the amino group at the 3-position relative to the phenyl ring, producing a 1,3-amino alcohol scaffold with different intramolecular hydrogen-bonding geometry and chelation properties [2]. The 1,2-amino alcohol scaffold is historically the most extensively validated class of chiral auxiliaries in asymmetric synthesis, with documented applications in >500 reported transformations, whereas 1,3-amino alcohols exhibit distinct coordination behaviour with metals and different stereochemical induction models [3]. The regioisomers are not functionally interchangeable in any application where the relative orientation of the amino and hydroxyl groups governs reactivity or molecular recognition.

Regiochemistry β-amino alcohol Scaffold classification

Aryl Substitution Effect: 4-Methoxy Versus Unsubstituted Phenylalaninol in Chiral Auxiliary Performance

The 4-methoxy substituent on the phenyl ring of the target compound introduces electronic and lipophilic modulation relative to the unsubstituted (S)-phenylalaninol (CAS 3182-95-4). The methoxy group is an electron-donating substituent (Hammett σₚ = −0.27) that increases the electron density of the aromatic ring, which can influence π-stacking interactions and the Lewis basicity of the adjacent chiral environment in auxiliary-mediated transformations [1]. In the context of N-substituted phenylalaninol resolving agents, patent literature demonstrates that 4-methoxybenzyl-substituted phenylalaninols (structurally incorporating the 4-methoxyphenyl motif) are effective for the resolution of racemic carboxylic acids, with the 4-methoxy group contributing to differential diastereomeric salt crystallinity [2]. The increased lipophilicity from the methoxy group (calculated logP increase of approximately 0.5–0.7 units vs. unsubstituted phenylalaninol) may also enhance partitioning into organic phases during extractive workup in synthetic sequences [3]. No direct head-to-head comparative study quantifying the ee difference between 4-methoxy-substituted and unsubstituted phenylalaninol auxiliaries in an identical transformation has been identified.

Electronic effects Chiral auxiliary Lipophilicity modulation

Procurement-Relevant Application Scenarios for (S)-3-Amino-2-(4-methoxy-phenyl)-propan-1-ol Hydrochloride


Chiral Building Block for Asymmetric Synthesis of Enantiomerically Pure Pharmaceuticals

The (S)-configured β-amino alcohol scaffold is directly applicable as a chiral building block or chiral auxiliary in the asymmetric synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). The defined (S)-stereochemistry, supported by the PubChem-verified InChI stereodescriptor [1], ensures that the stereochemical information is propagated into the target molecule, as demonstrated for the broader phenylalaninol class where enantiomeric excess values of up to 99% ee have been achieved in alkaloid total synthesis [2]. Procurement of the hydrochloride salt provides a readily weighable powder form with 95% minimum purity , suitable for direct use in multi-step synthetic sequences without additional salt-exchange steps.

Resolution Agent or Chiral Derivatising Reagent for Enantiomeric Excess Determination

N-Substituted phenylalaninols bearing a 4-methoxybenzyl group are established resolving agents for racemic carboxylic acids, as described in patent literature [3]. The 4-methoxyphenyl moiety enhances the crystallinity of diastereomeric salts, facilitating enantiomeric separation by fractional crystallisation. Additionally, (S)-phenylalaninol has been employed as a chiral solvating agent for NMR-based determination of enantiomeric purity, with reported ¹H NMR shift differences of ΔΔδ = 0.06 ppm for phenylalaninol enantiomers using chiral shift reagent capsules [4]. The hydrochloride salt may be converted to the free base in situ for these applications.

Scaffold for Medicinal Chemistry Library Synthesis and Structure–Activity Relationship Studies

The compound serves as a versatile small-molecule scaffold for the construction of focused compound libraries in medicinal chemistry . The presence of three functional handles—primary amine, primary alcohol, and the electron-rich 4-methoxyphenyl ring—enables orthogonal derivatisation through amide bond formation, esterification, reductive amination, or aromatic electrophilic substitution. The (S)-configuration provides a defined chiral center for exploring stereochemistry–activity relationships in hit-to-lead optimisation programmes.

Intermediate for β-Adrenergic Receptor Ligand Analogues and Related Ethanolamine Derivatives

The 1,2-amino alcohol motif with a 4-methoxyphenyl substituent is structurally cognate to the pharmacophoric core of several β-adrenergic receptor modulators, including formoterol intermediates [5]. While the target compound itself is not an approved drug substance, its structural similarity to the ethanolamine pharmacophore makes it a relevant intermediate or scaffold-morphing starting point for medicinal chemistry programmes targeting aminergic G protein-coupled receptors (GPCRs).

Quote Request

Request a Quote for (S)-3-Amino-2-(4-methoxy-phenyl)-propan-1-ol, hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.